Amt-nhs
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMT-NHS involves the reaction of 4’-aminomethyltrioxsalen with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
AMT-NHS undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.
Photoreactions: The psoralen derivative can intercalate into RNA helices and react with pyrimidines upon photo-activation.
Common Reagents and Conditions
Primary Amines: React with the N-hydroxysuccinimide ester group under slightly alkaline conditions (pH 7.2-8.5) to form amide bonds.
UV Light: Activates the psoralen derivative to form crosslinks with RNA bases.
Major Products Formed
Amide Bonds: Formed between the N-hydroxysuccinimide ester group and primary amines.
RNA-Protein Crosslinks: Formed upon photo-activation of the psoralen derivative.
Scientific Research Applications
AMT-NHS is widely used in scientific research, particularly in the following fields:
Mechanism of Action
AMT-NHS exerts its effects through two primary mechanisms:
Amide Bond Formation: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, facilitating the conjugation of biomolecules.
Photo-activated Crosslinking: The psoralen derivative intercalates into RNA helices and, upon exposure to UV light, forms covalent crosslinks with pyrimidine bases.
Comparison with Similar Compounds
AMT-NHS is unique due to its dual functionality, combining a psoralen derivative with an N-hydroxysuccinimide ester group. Similar compounds include:
Sulfo-NHS: Another N-hydroxysuccinimide ester used for amine-reactive crosslinking but lacks the psoralen derivative.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A carbodiimide used for crosslinking carboxyl groups to primary amines, but does not have photo-activated properties.
This compound stands out due to its ability to form both stable amide bonds and photo-activated crosslinks, making it a versatile tool in bioconjugation and crosslinking studies.
Biological Activity
AMT-NHS (N-hydroxysuccinimide ester of a psoralen derivative) is a crosslinking agent designed to facilitate the study of RNA-protein interactions. This compound has shown significant promise in various biological applications, particularly in mapping RNA-binding proteins in vivo and in vitro. This article will delve into the biological activity of this compound, highlighting its mechanisms, effectiveness, and relevant case studies.
This compound operates by forming covalent bonds between RNA bases and primary amines on proteins, enabling the capture of RNA-protein complexes. This crosslinking occurs through exposure to UV light, which activates the psoralen moiety of the compound. The specificity and efficiency of this compound have been demonstrated in several studies, showcasing its ability to penetrate living cells and facilitate crosslinking without the limitations associated with traditional UV crosslinking methods.
Comparative Analysis of Crosslinking Methods
The following table summarizes the differences between this compound and traditional UV crosslinking methods:
Feature | This compound | UV Crosslinking |
---|---|---|
Mechanism | Covalent bonding via psoralen | Direct UV-induced dimerization |
Specificity | High specificity for RNA-protein interactions | Variable specificity depending on RNA structure |
Crosslinking Patterns | Distinct patterns across single and double-stranded regions | Generally favors single-stranded regions |
In Vivo Application | Effective in living cells | Limited due to cell damage |
Efficiency | Moderate to high | High but can induce background noise |
Case Study 1: Mapping RNA-Protein Interactions
A study published in Nature Communications demonstrated that this compound could effectively map RNA-protein interactions in yeast cells. The researchers used this compound to crosslink Cbf5 (a protein) with H/ACA snoRNAs, revealing distinct crosslinking patterns compared to UV methods. The correlation coefficient for crosslinking efficiency between in vitro and in vivo conditions was found to be R=0.9, indicating a high level of consistency in results across different experimental setups .
Case Study 2: Crosslinking Efficiency
In another research effort, this compound was tested against various RNA structures to evaluate its crosslinking efficiency. The results indicated that this compound was able to target both single-stranded (approximately 73%) and double-stranded (approximately 27%) regions effectively, with a notable increase in double-stranded targeting compared to UV methods, which typically favored single-stranded regions . This versatility makes this compound a valuable tool for studying complex RNA structures.
Research Findings
Recent findings emphasize the following aspects of this compound's biological activity:
- Cell Penetration: this compound demonstrates excellent cell permeability, allowing for effective application in live-cell imaging and interaction studies .
- Crosslinking Patterns: The compound induces unique crosslinking patterns that differ significantly from those produced by UV light, suggesting that it can provide more nuanced insights into RNA-protein interactions .
- Applications in Disease Research: The ability to map RNA-protein interactions has implications for understanding diseases linked to RNA misregulation, such as cancer and neurodegenerative disorders .
Properties
Molecular Formula |
C22H21NO7S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methylsulfanyl]propanoate |
InChI |
InChI=1S/C22H21NO7S/c1-11-8-20(27)29-21-12(2)22-15(9-14(11)21)16(13(3)28-22)10-31-7-6-19(26)30-23-17(24)4-5-18(23)25/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
OOLVYUSWNMDHMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CSCCC(=O)ON4C(=O)CCC4=O)C |
Origin of Product |
United States |
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